2-Amino-2-methylpent-4-ynoic acid hydrochloride 2-Amino-2-methylpent-4-ynoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780125
InChI: InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H
SMILES:
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol

2-Amino-2-methylpent-4-ynoic acid hydrochloride

CAS No.:

Cat. No.: VC16780125

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-methylpent-4-ynoic acid hydrochloride -

Specification

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
IUPAC Name 2-amino-2-methylpent-4-ynoic acid;hydrochloride
Standard InChI InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H
Standard InChI Key CKYARWJSMYTCAT-UHFFFAOYSA-N
Canonical SMILES CC(CC#C)(C(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-2-methylpent-4-ynoic acid hydrochloride features a branched carbon skeleton with an amino group at the α-position, a carboxylic acid group, and a terminal alkyne at the γ-position. The hydrochloride salt enhances water solubility, making it suitable for aqueous-phase reactions . The compound’s IUPAC name is (2R)-2-amino-2-methylpent-4-ynoic acid hydrochloride, reflecting its chiral (R)-configuration at the α-carbon . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC6H10ClNO2\text{C}_6\text{H}_{10}\text{ClNO}_2
Molecular Weight163.60 g/mol
SMILES NotationCC(CC#C)(C(=O)O)N.Cl
InChIKeyCKYARWJSMYTCAT-FYZOBXCZSA-N

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. The 1H^1\text{H} NMR spectrum exhibits signals for the methyl group (δ 1.63 ppm), propargyl protons (δ 2.29–2.78 ppm), and carboxylic acid proton (δ 8.9 ppm) . HRMS analysis aligns with the theoretical m/z of 163.60 .

Synthesis Methods and Manufacturing Processes

Alkylation-Hydrolysis Route

The most common synthesis begins with L-alanine, which undergoes alkylation with propargyl bromide in the presence of a base (e.g., NaOH). Subsequent hydrolysis of the intermediate ester yields the free amino acid, which is treated with hydrochloric acid to form the hydrochloride salt. This method achieves a 71% yield under optimized conditions .

Palladium-Catalyzed Cross-Coupling

Advanced routes employ palladium catalysts to introduce aryl groups at the alkyne terminus. For example, reacting the propargyl intermediate with bromobenzene using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and CuI\text{CuI} in 1,4-dioxane yields 5-aryl derivatives, expanding structural diversity for biological screening .

StepReagents/ConditionsYield
AlkylationPropargyl bromide, NaOH85%
HydrolysisHCl, H2_2O90%
Aryl FunctionalizationPd(PPh3_3)4_4, CuI, 75°C65–75%

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to prodrugs targeting neurotransmitter synthesis. For instance, its propargyl group facilitates Huisgen cycloaddition with azides, enabling modular assembly of triazole-containing therapeutics.

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